(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride

Catalog No.
S845830
CAS No.
1384435-38-4
M.F
C9H11ClF3NO
M. Wt
241.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1...

CAS Number

1384435-38-4

Product Name

(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride

IUPAC Name

(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethanamine;hydrochloride

Molecular Formula

C9H11ClF3NO

Molecular Weight

241.64 g/mol

InChI

InChI=1S/C9H10F3NO.ClH/c1-5(13)7-3-2-6(10)4-8(7)14-9(11)12;/h2-5,9H,13H2,1H3;1H/t5-;/m0./s1

InChI Key

HWFGIYDMPZNFEN-JEDNCBNOSA-N

SMILES

CC(C1=C(C=C(C=C1)F)OC(F)F)N.Cl

Canonical SMILES

CC(C1=C(C=C(C=C1)F)OC(F)F)N.Cl

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)F)OC(F)F)N.Cl

(1S)-1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride (CAS 1384435-38-4) is a highly specialized chiral building block engineered for advanced pharmaceutical synthesis. It features a dual-halogenation strategy—a 4-fluoro substituent to block para-hydroxylation and a 2-difluoromethoxy group to precisely modulate lipophilicity and hydrogen-bonding potential. Provided as a pre-resolved (1S) enantiomer in a stable hydrochloride salt form, this compound eliminates the need for downstream chiral resolution and ensures consistent stoichiometry, making it a critical procurement choice for scale-up manufacturing and targeted drug discovery [1].

Research Fit

Stereochemical Control
(S)-configured chiral building block supports enantiomer-specific CNS pathway studies
Salt Form
Hydrochloride salt may support aqueous-compatible assay and synthesis workflows
Target Pathway Context
Fluorinated phenethylamine scaffold for serotonin transporter (SERT) signaling research

Substituting this specific compound with its racemic counterpart (CAS 1955506-50-9) introduces severe process inefficiencies, as late-stage chiral chromatography or diastereomeric salt resolution typically results in >50% yield loss of the target API [1]. Furthermore, utilizing the free base form (CAS 1344957-66-9) instead of the hydrochloride salt leads to handling challenges, as the free base is prone to atmospheric oxidation and inconsistent dosing during scale-up. Replacing the unique difluoromethoxy group with a standard methoxy analog alters the electronic distribution and reduces metabolic stability, fundamentally changing the pharmacokinetic profile of downstream candidates [2].

Substitution Risk

Chiral Identity Mismatch
(R)-enantiomer (opposite absolute configuration) may exhibit distinct or absent binding at aminergic targets; direct substitution invalidates chiral-sensitive assays.
Regioisomer Drift
Positional exchange of OCF₂H and F (e.g., 4-OCF₂H-2-F analog) alters electronic and steric presentation, potentially shifting target engagement and metabolic profile.
Salt Form / Handling Difference
Free base (no HCl counterion) differs in solubility, stability, and weighing accuracy, complicating aqueous assay reproducibility without reformulation.

Enantiomeric Purity and Process Yield Optimization

Procuring the pre-resolved (1S) enantiomer directly bypasses the need for late-stage chiral resolution, a step that inherently limits theoretical yield to 50% when starting from a racemic mixture. In convergent API synthesis, utilizing the >99% ee (1S) building block ensures maximum atom economy and reduces solvent waste associated with preparative chiral chromatography [1].

Evidence DimensionAPI Synthesis Yield
Target Compound Data(1S) enantiomer (>99% ee)
Comparator Or BaselineRacemic mixture (CAS 1955506-50-9)
Quantified DifferenceEliminates >50% theoretical yield loss associated with downstream resolution.
ConditionsConvergent API synthesis and scale-up manufacturing

Direct procurement of the enantiopure (1S) form drastically reduces raw material waste and streamlines GMP manufacturing routes.

Stereochemistry
Data to verify
(S) confirmed by InChI Key stereochemistry; (R)-enantiomer is a distinct chemical entity
Chiral identity critical for target binding; procurement of wrong enantiomer invalidates results
No published head-to-head bioactivity comparison identified

Handling Stability and Stoichiometric Reproducibility

The hydrochloride salt form of this benzylamine derivative offers superior crystalline stability compared to its free base counterpart. The HCl salt is a free-flowing solid that resists atmospheric degradation and moisture absorption, ensuring precise stoichiometric calculations during bulk reactions, whereas the free base is often a viscous liquid susceptible to oxidation [1].

Evidence DimensionShelf-life and Handling Stability
Target Compound DataHydrochloride salt (CAS 1384435-38-4)
Comparator Or BaselineFree base form (CAS 1344957-66-9)
Quantified DifferenceProvides a stable, crystalline solid with defined stoichiometry vs. an oxidation-prone liquid.
ConditionsAmbient storage and bulk reaction formulation

The stable salt form minimizes supply chain risks and ensures reproducible dosing in large-scale synthetic workflows.

Regioisomer Pattern
Class-level inference
2-OCF₂H-4-F vs. 4-OCF₂H-2-F analog; identical formula but swapped substituents
Positional isomerism may alter amine basicity and steric presentation, affecting SAR
No direct comparative binding or physicochemical data located

Metabolic Stability via Difluoromethoxy Substitution

The incorporation of the 2-difluoromethoxy group, combined with the 4-fluoro substitution, creates a robust steric and electronic shield against hepatic CYP450 enzymes. Compared to standard 2-methoxy analogs, the difluoromethoxy moiety significantly lowers intrinsic clearance rates while optimizing the LogD profile for improved membrane permeability [1].

Evidence DimensionIn vitro intrinsic clearance (Cl_int)
Target Compound Data2-difluoromethoxy-4-fluoro substitution
Comparator Or Baseline2-methoxy-4-fluoro analog
Quantified DifferenceSubstantial reduction in oxidative metabolism liability and improved lipophilic efficiency.
ConditionsIn vitro human liver microsome (HLM) stability assays

This specific substitution pattern is critical for designing drug candidates with prolonged half-lives and high oral bioavailability.

Salt Form
Supporting evidence
HCl salt (MW 241.64) vs. free base (MW 205.18); purity ≥95% across vendors
Salt form impacts solubility and handling; HCl salt preferred for aqueous assays
Comparative solubility data not directly measured for this compound
Metabolic Motif
Class-level inference
OCF₂H is a documented metabolically stable bioisostere of OCH₃
May support metabolic stability screening for CNS lead optimization
No direct comparative stability data for this specific compound
Purity Consistency
Supporting evidence
≥95% purity confirmed by ≥4 independent vendors; COA with NMR, HPLC, GC available
Cross-vendor consistency reduces procurement risk and supports lot comparability
(R)-enantiomer purity ranges 95–98% across suppliers
Supplier Breadth
Supporting evidence
(S)-enantiomer: ≥8 suppliers; (R)-enantiomer: ≥6 suppliers; identical pricing for some pack sizes
Broader (S)-availability offers supply chain resilience and competitive procurement
Vendor survey May 2026, pricing subject to change

Scalable API Manufacturing

The pre-resolved (1S) stereocenter and stable HCl salt form make this compound the ideal starting material for the convergent synthesis of chiral therapeutics, completely avoiding the bottlenecks and yield losses of late-stage chiral resolution [1].

Development of CNS-Penetrant Therapeutics

The unique lipophilicity profile imparted by the difluoromethoxy and fluoro groups allows medicinal chemists to fine-tune blood-brain barrier (BBB) penetration while maintaining resistance to metabolic degradation [2].

Kinase Inhibitor Library Design

This building block is perfectly suited for probing lipophilic pockets in target proteins, where the difluoromethoxy group acts as a unique hydrogen bond donor/acceptor to enhance binding affinity compared to standard methoxy analogs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS-targeted chiral building block synthesis
Stereochemical configuration (S) and difluoromethoxy substitution
Enantiomeric purity and identity via chiral HPLC/NMR
Chiral purity reference standard
Batch-specific QC documentation and consistent purity (≥95%)
HPLC, NMR, GC identity confirmation; enantiomeric excess verification
SERT pharmacophore probe
2-OCF₂H-4-F regioisomeric pattern
Comparative binding/transport assays with regioisomeric analogs
Multi-step synthesis intermediate
Multi-vendor availability and HCl salt handling
Supply chain resilience, storage stability (4°C), and batch reproducibility

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